molecular formula C27H26N2O4 B3523139 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

Cat. No.: B3523139
M. Wt: 442.5 g/mol
InChI Key: YWXAYPCCJCTCFA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide is a complex organic compound with a unique structure that includes methoxyphenyl and quinolinecarboxamide groups

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the methoxyphenyl and quinolinecarboxamide precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the methoxyphenyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or quinoline rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds include other quinolinecarboxamide derivatives and methoxyphenyl-containing molecules. Compared to these compounds, 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide may exhibit unique properties due to its specific structural features. For example, its combination of methoxyphenyl and quinolinecarboxamide groups may confer distinct biological activities or chemical reactivity.

References

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-31-20-11-8-18(9-12-20)14-15-28-27(30)22-17-24(29-23-7-5-4-6-21(22)23)19-10-13-25(32-2)26(16-19)33-3/h4-13,16-17H,14-15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXAYPCCJCTCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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